molecular formula C19H19FN2O5S B4168244 N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide CAS No. 824981-41-1

N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Cat. No.: B4168244
CAS No.: 824981-41-1
M. Wt: 406.4 g/mol
InChI Key: NMXWXUCQYDPRJX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring, a fluorophenyl group, and a piperidinecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the piperidinecarboxamide moiety. Common synthetic routes include:

    Formation of the Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde or other aldehydes under acidic conditions to form the benzodioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Piperidinecarboxamide Moiety: This step involves the reaction of piperidine with carboxylic acid derivatives to form the piperidinecarboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzodioxole or fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may modulate biochemical pathways by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
  • N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
  • N-(1,3-Benzodioxol-5-yl)-2-bromobutanamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S/c20-14-3-6-16(7-4-14)28(24,25)22-9-1-2-13(11-22)19(23)21-15-5-8-17-18(10-15)27-12-26-17/h3-8,10,13H,1-2,9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXWXUCQYDPRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143789
Record name N-1,3-Benzodioxol-5-yl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824981-41-1
Record name N-1,3-Benzodioxol-5-yl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824981-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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